2-Chloro-5-pyrrol-1-yl-phenylamine
Description
Significance of Heterocyclic Compounds in Advanced Chemical Synthesis
Heterocyclic compounds are organic molecules that contain a ring structure with at least one atom that is not carbon; nitrogen, oxygen, and sulfur are the most common heteroatoms. This class of compounds is of paramount importance in chemistry and biology, forming the structural core of numerous natural products like alkaloids, vitamins, and antibiotics. ijpsr.comijraset.com In fact, it is estimated that over 90% of newly approved drugs incorporate heterocyclic motifs, highlighting their critical role in medicinal chemistry. ijraset.com
The significance of heterocyclic compounds stems from their diverse chemical properties and their ability to engage in a wide range of biological interactions. They are fundamental building blocks in advanced chemical synthesis, enabling the creation of complex molecules with tailored properties. ijraset.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to materials science, where they are used as sanitizers, antioxidants, corrosion inhibitors, and components of copolymers and dyes. ijpsr.com The structural diversity achievable through various synthetic methodologies makes heterocyclic chemistry a constantly evolving and exciting field for scientific exploration. ijraset.com
Research Context of Substituted Phenylamines and Pyrroles
Both phenylamines (anilines) and pyrroles are foundational structures in organic synthesis and are prevalent in biologically active molecules. Phenylamine derivatives are key intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Pyrroles, a class of nitrogen-containing heterocycles, are integral to many natural and synthetic compounds with significant biological activities. researchgate.net The pyrrole (B145914) scaffold is a common feature in many pharmaceuticals. mdpi.comnih.gov
The combination of these two moieties into a single molecular framework, as seen in pyrrole-phenylamine derivatives, has attracted considerable research interest. The Paal-Knorr reaction is a classic and widely used method for synthesizing N-substituted pyrroles from primary amines and 1,4-dicarbonyl compounds. researchgate.netmdpi.com Research in this area often focuses on developing more efficient and environmentally friendly synthetic protocols. mdpi.com
Substituted pyrrole derivatives have been investigated for a wide range of applications. For instance, some have shown potential as antifungal agents, with studies exploring their efficacy against various phytopathogenic fungi. nih.gov Others have been synthesized and studied as potential inhibitors of protein kinases like EGFR and VEGFR, which are implicated in cancer, demonstrating proapoptotic and antitumor activity. nih.gov The functionalization of the pyrrole ring and the phenylamine core allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological activity and potential applications. researchgate.net
Academic Research Focus and Objectives for 2-Chloro-5-pyrrol-1-yl-phenylamine
The specific compound, this compound, is a disubstituted aniline (B41778) derivative. Its structure features a chlorine atom and a pyrrole ring attached to a central phenylamine core. While extensive, dedicated research on this exact molecule is not widely published in top-tier academic journals, its structure suggests it is a valuable intermediate or building block in synthetic organic chemistry.
The academic research focus and objectives for a compound like this compound can be inferred from the study of analogous structures:
Synthetic Intermediate: The primary research objective for this compound is likely its use as a precursor for the synthesis of more complex, potentially bioactive molecules. The primary amine group is a reactive site for further chemical modifications, such as acylation, alkylation, or diazotization, to build larger molecular scaffolds.
Scaffold for Medicinal Chemistry: The pyrrole-phenylamine core is a privileged scaffold in drug discovery. Research would aim to use this compound as a starting material to generate libraries of novel compounds. These new derivatives would then be screened for various biological activities, such as antifungal, antibacterial, or anticancer properties, based on the known activities of related pyrrole derivatives. mdpi.comnih.govnih.gov
Materials Science Applications: Substituted anilines and pyrroles are precursors to conducting polymers and other functional materials. Research could explore the polymerization of derivatives of this compound to create new materials with tailored electronic or optical properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKJFLOBOWCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 5 Pyrrol 1 Yl Phenylamine and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule through straightforward reactions, often involving the formation of the N-aryl bond or the pyrrole (B145914) ring in a key step.
Preparation via Substituted Nitroanilines and Cyclic Ethers
A prominent method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction, which facilitates the coupling of primary amines with 2,5-dialkoxytetrahydrofurans in the presence of an acid catalyst. beilstein-journals.orgnih.gov To prepare an analogue of 2-Chloro-5-pyrrol-1-yl-phenylamine, a substituted nitroaniline can be used as the starting amine. The nitro group serves as a precursor to the amine functionality, which can be revealed in a subsequent reduction step.
The general reaction involves the acid-catalyzed hydrolysis of a cyclic ether derivative like 2,5-dimethoxytetrahydrofuran (B146720) to yield succinaldehyde (B1195056) in situ. This 1,4-dicarbonyl compound then undergoes condensation with a primary amine, such as a chloro-substituted nitroaniline, to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The reaction is typically catalyzed by a Brønsted acid, such as acetic acid. beilstein-journals.orgnih.gov
Plausible Synthetic Route:
Condensation: 4-Chloro-3-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent like acetic acid under reflux.
Cyclization: The intermediate condenses and cyclizes to form 1-(4-Chloro-3-nitrophenyl)-1H-pyrrole.
Reduction: The nitro group of the resulting compound is reduced to an amine using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding the final product, an isomer of this compound.
Nucleophilic Aromatic Substitution (NAS) Strategies in Aryl Pyrrole Formation
Nucleophilic aromatic substitution (SNAr) provides another direct route for forming the N-aryl bond. This strategy is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a suitable leaving group (typically a halide). chemistrysteps.comlibretexts.org
In this context, the pyrrolide anion, generated by treating pyrrole with a strong base (e.g., NaH), acts as the nucleophile. It attacks the electron-deficient carbon atom of the activated aryl halide, displacing the leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
Plausible Synthetic Route:
Pyrrolide Formation: Pyrrole is deprotonated with a strong base like sodium hydride to form the sodium pyrrolide salt.
SNAr Reaction: The pyrrolide anion is reacted with an activated aryl halide, such as 1,2-dichloro-4-nitrobenzene. The nitro group activates the ring, facilitating the displacement of one of the chlorine atoms by the pyrrolide nucleophile.
Reduction: The resulting 1-(2-Chloro-5-nitrophenyl)-1H-pyrrole is then subjected to a reduction step to convert the nitro group into the primary amine, yielding this compound.
The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. chemistrysteps.com
Catalytic Coupling Reactions
Catalytic methods, particularly those employing transition metals, offer powerful and versatile tools for constructing the C–N bond required for N-aryl pyrroles.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the coupling of amines with aryl halides or pseudohalides (like triflates). wikipedia.orgorganic-chemistry.org It has largely superseded harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. wikipedia.orgwuxiapptec.com
For the synthesis of this compound, the Buchwald-Hartwig reaction could couple pyrrole with a dihaloaniline derivative, such as 2,5-dichloroaniline.
| Component | Examples | Role |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine/pyrrole and facilitates reductive elimination. wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
This table is interactive. Click on the headers to sort.
Brønsted Acid Catalysis in Heterocycle Synthesis
Brønsted acids are crucial catalysts in several classic pyrrole syntheses, most notably the Paal-Knorr and Clauson-Kaas reactions. beilstein-journals.orgnih.gov In these syntheses, the Brønsted acid plays multiple roles. Initially, it can catalyze the formation of the required 1,4-dicarbonyl compound, for instance, by hydrolyzing a furan (B31954) derivative. nih.gov
Subsequently, the acid catalyzes the condensation between the dicarbonyl compound and a primary amine. This involves the formation of an iminium ion, which is more electrophilic and readily undergoes cyclization. The final step, dehydration of the resulting heterocyclic intermediate to form the aromatic pyrrole ring, is also acid-catalyzed. A variety of Brønsted acids have been utilized, from traditional acetic acid to stronger acids like trifluoromethanesulfonic acid (TfOH), and even solid organocatalysts like squaric acid. beilstein-journals.orgrsc.org
Pyrrole Ring Formation Strategies
Beyond the direct arylation of pyrrole, another major strategic approach involves constructing the pyrrole ring onto a pre-existing aromatic amine framework. Several named reactions are central to this strategy.
Paal-Knorr Synthesis: This is one of the most straightforward methods for synthesizing substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, such as an appropriately substituted chloroaniline, under acidic or neutral conditions. The reaction proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates. rsc.org
Clauson-Kaas Synthesis: As discussed previously, this method utilizes a furan derivative, like 2,5-dimethoxytetrahydrofuran, as a precursor to the 1,4-dicarbonyl component, which reacts with a primary amine in the presence of an acid. beilstein-journals.orgnih.gov
Van Leusen Pyrrole Synthesis: This method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an enone or an aldehyde in the presence of a base. This pathway can be adapted to create trisubstituted pyrroles. mdpi.com
Ring-Closing Metathesis (RCM): N-sulfonyl- and N-acylpyrroles can be synthesized from diallylamines. The process involves an RCM reaction catalyzed by a ruthenium catalyst (e.g., Grubbs catalyst) to form a dihydropyrrole, followed by an in-situ oxidation to yield the aromatic pyrrole ring. nih.govorganic-chemistry.org
These diverse strategies underscore the flexibility and power of modern organic chemistry in accessing complex heterocyclic structures like this compound.
Condensation Reactions for Pyrrole Moiety Construction
The construction of the pyrrole ring through condensation reactions is a cornerstone of heterocyclic chemistry. These methods typically involve the reaction of an amine with a 1,4-dicarbonyl compound or its synthetic equivalent, leading to the formation of the N-substituted pyrrole core.
One of the most classic and widely used methods is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline (B41778) derivative, under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. organic-chemistry.org The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org A sustainable approach to the Paal-Knorr reaction utilizes 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which can react efficiently with primary amines under solvent-free conditions or in basic water-methanol solutions to form substituted pyrrole carboxylic acid derivatives. acs.org
More recent advancements include iodine-mediated reactions. Researchers have developed a one-pot, iodine-mediated cascade condensation-cyclization reaction using aryl methyl ketones and anilines to prepare 1,2,4-triarylpyrroles. nih.gov The proposed mechanism involves the formation of a ketimine intermediate, which undergoes α-iodination, nucleophilic substitution, and subsequent intramolecular Mannich-type condensation to form the cyclic pyrrole structure. nih.gov
Another innovative approach is the transition metal-free one-pot reaction of secondary alcohols and 2-aminoalcohols. This method proceeds via an Oppenauer oxidation of the secondary alcohol to a ketone, followed by an in situ condensation with the aminoalcohol and oxidative cyclization to generate the pyrrole ring. organic-chemistry.org
| Reaction Name | Reactants | Key Features | Reference |
|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., aniline) | Classic method, often acid-catalyzed; proceeds via hemiaminal intermediate. | organic-chemistry.org |
| Iodine-Mediated Cascade | Aryl methyl ketones, Anilines | One-pot synthesis of triarylpyrroles; involves iodination and intramolecular condensation. | nih.gov |
| Sustainable Paal-Knorr Variant | 3-Hydroxy-2-pyrone, Primary amine | Uses a masked 1,4-dicarbonyl compound; can be performed solvent-free. | acs.org |
| Transition Metal-Free Synthesis | Secondary alcohol, 2-Aminoalcohol | One-pot reaction involving in situ oxidation and condensation-cyclization. | organic-chemistry.org |
Cycloaddition Approaches for Pyrrole Core Synthesis
Cycloaddition reactions offer powerful and often stereocontrolled pathways to construct the pyrrole core. These methods involve the combination of two or more unsaturated molecules to form a cyclic adduct.
A notable example is the visible-light-induced formal [3+2] cycloaddition . This metal-free method utilizes organic dye photocatalysts to react 2H-azirines with alkynes, providing efficient access to highly functionalized pyrroles. nih.gov This transformation has been successfully applied to the synthesis of drug analogues. nih.gov
Another metal-free approach is a formal [4+1] cycloaddition of allyl ketones and primary amines. acs.org The reaction is initiated by the activation of the carbon-carbon double bond in the allyl ketone, followed by a nucleophilic ring-opening addition of the amine, and subsequent internal condensation and aromatization to yield the substituted pyrrole. acs.org
Researchers have also developed a catalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. acs.org This organocatalytic process, catalyzed by a chiral phosphoric acid, generates densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. acs.org Although this leads to a related pyrrolizine system, the principles of cycloaddition for forming five-membered nitrogen heterocycles are well-demonstrated.
| Cycloaddition Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Formal [3+2] | 2H-Azirines, Alkynes | Visible-light induced, metal-free, photocatalytic. | nih.gov |
| Formal [4+1] | Allyl ketones, Primary amines | Metal-free, proceeds via an episulfonium intermediate. | acs.org |
| Enantioselective [6+2] | 1H-Pyrrole-2-carbinols, Aryl acetaldehydes | Organocatalytic, highly enantioselective, forms pyrrolizine derivatives. | acs.org |
Stereoselective and Asymmetric Synthesis Considerations in Pyrrolidine (B122466) Derivatives
While this compound contains an aromatic pyrrole ring, the synthesis of its hydrogenated analogue, a pyrrolidine, introduces chirality and the need for stereocontrol. The stereoselective synthesis of pyrrolidine derivatives is a significant area of research, often serving as a precursor for various biologically active compounds. mdpi.comresearchgate.net
One major strategy is the heterogeneous catalytic hydrogenation of substituted pyrrole systems . This method can fully reduce the aromatic pyrrole ring to a pyrrolidine, creating up to four new stereocenters with excellent diastereoselectivity. nih.gov The reaction is believed to proceed in a two-step sequence where an initial reduction of a substituent on the pyrrole ring directs the subsequent stereoselective reduction of the pyrrole itself. nih.gov For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with a 95% diastereomeric excess. researchgate.net
Another key approach involves the cyclization of acyclic precursors . This avoids reliance on pre-existing chiral pool materials like proline. mdpi.comresearchgate.net For example, an enantioselective synthesis of the drug Anisomycin features a key step where an acyclic alcohol is cyclized using sodium hydride to form a Boc-protected pyrrolidine. mdpi.com Similarly, the reduction of an azide (B81097) group to an amine followed by intramolecular cyclization can also yield pyrrolidine structures. mdpi.com Three-component tandem reactions, such as a 1,4-conjugate addition-cyclization of diazoacetophenones with anilines and unsaturated ketoesters, have also been developed to provide highly substituted pyrrolidines with good diastereoselectivity. researchgate.net
| Synthetic Strategy | Methodology | Key Outcome | Reference |
|---|---|---|---|
| Reduction of Pyrroles | Heterogeneous catalytic hydrogenation | Creates multiple new stereocenters with high diastereoselectivity. | nih.gov |
| Cyclization of Acyclic Precursors | Intramolecular cyclization of functionalized acyclic chains | Forms the pyrrolidine ring stereoselectively. | mdpi.com |
| Tandem Reactions | Three-component 1,4-conjugate addition-cyclization | Efficient access to multisubstituted pyrrolidines. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is fundamental in identifying the functional groups and probing the bonding framework of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. For 2-Chloro-5-pyrrol-1-yl-phenylamine, FT-IR analysis would be expected to reveal key vibrational modes.
Expected FT-IR Spectral Features:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (pyrrole) | 3100-3150 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C=C (pyrrole) | 1400-1550 | Stretching |
| C-N (amine) | 1250-1350 | Stretching |
| C-N (pyrrole) | 1300-1400 | Stretching |
| C-Cl | 600-800 | Stretching |
This table represents generalized expected values. Actual experimental data is required for a definitive analysis of this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the C=C bonds in the aromatic and pyrrole (B145914) rings, as well as the C-Cl bond.
No specific Raman spectral data for this compound has been identified in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Analysis
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the amine (NH₂), aromatic, and pyrrole protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position on the molecule.
No specific ¹H NMR spectral data for this compound is currently available. For comparison, the isomer 5-chloro-2-(1H-pyrrol-1-yl)aniline has been reported with specific proton chemical shifts, but these would differ from the target compound due to the different substitution pattern on the phenyl ring. rsc.org
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the electronic environment of each carbon atom, influenced by the attached atoms (e.g., chlorine, nitrogen).
No specific ¹³C NMR spectral data for this compound has been found. As with the proton NMR data, the reported ¹³C NMR data for the isomer 5-chloro-2-(1H-pyrrol-1-yl)aniline would not be identical to that of this compound. rsc.org
Advanced NMR Techniques for Molecular Interaction and Dynamics (e.g., Paramagnetic Relaxation Enhancement NMR)
Advanced NMR techniques, such as Paramagnetic Relaxation Enhancement (PRE) NMR, are used to study molecular interactions and dynamics. PRE NMR involves the introduction of a paramagnetic center to a molecule, which can provide long-range distance information, complementing traditional Nuclear Overhauser Effect (NOE) data. nih.gov This technique could be applied to study the conformation of this compound in solution or its interaction with other molecules.
There are no published studies employing advanced NMR techniques like PRE on this compound.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
The molecular formula of this compound is C₁₀H₉ClN₂. Its exact mass can be calculated using the masses of its constituent isotopes. The presence of chlorine is particularly significant in mass spectrometry due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic M+2 peak in the mass spectrum, where the M+ peak represents the molecule with the ³⁵Cl isotope and the M+2 peak represents the molecule with the ³⁷Cl isotope, with the latter having an intensity of approximately one-third of the former.
Upon ionization, typically through techniques like electron ionization (EI), the molecule would undergo fragmentation. The fragmentation pattern would provide a "fingerprint" of the molecule, revealing the stability of different parts of the structure. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and pyrrole rings, the loss of the chloro substituent, and fragmentation of the pyrrole ring itself. Analysis of the mass-to-charge ratio (m/z) of these fragments would allow for the piecing together of the molecule's structure.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₉ClN₂ |
| Monoisotopic Mass | 192.0454 g/mol |
| Key Isotopic Peak | M+2 peak due to ³⁷Cl isotope |
| Expected Fragmentation | Cleavage of C-N bond between rings, loss of Cl, pyrrole ring fragmentation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation in the solid state.
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Table 2: Anticipated Crystal Structure Parameters for this compound
| Parameter | Anticipated Feature |
| Conformation | Non-planar due to steric hindrance |
| Key Dihedral Angle | Between the phenyl and pyrrole rings |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
| Crystal Packing | Influenced by the aforementioned intermolecular forces |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with multiple conformers, this process is repeated to identify the global minimum on the potential energy surface. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Chloro-5-pyrrol-1-yl-phenylamine can be calculated. jocpr.com
The electronic structure of the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.
| Parameter | Description |
| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. |
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational method. jocpr.comresearchgate.netdoi.org It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. doi.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govresearchgate.netrsc.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas of near-zero or intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the pyrrole (B145914) ring, as well as the chlorine atom, indicating these as potential sites for electrophilic interaction.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment. This approach is particularly useful for understanding the behavior of flexible molecules and for studying their interactions with other molecules, such as in a solvent or at a biological receptor site.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. frontiersin.org These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.
From the HOMO and LUMO energies obtained from DFT calculations, several global chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a more quantitative way to understand the concepts of chemical hardness, softness, and electrophilicity.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: These descriptors can be calculated for this compound once the HOMO and LUMO energies are determined.
Prediction of Pharmacokinetic-Relevant Molecular Properties
The prediction of pharmacokinetic properties through computational methods is a cornerstone of modern drug discovery, allowing for the early assessment of a molecule's potential behavior in a biological system. These predictions are based on the compound's structure and provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile. For a novel compound like this compound, these predictive models would be invaluable.
Key molecular properties that are typically calculated include:
Topological Polar Surface Area (TPSA): This property is crucial for predicting a drug's transport properties, including its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a compound's lipophilicity. This parameter influences how a drug is absorbed, distributed, and how it binds to its target.
Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can impact binding affinity and bioavailability.
A hypothetical data table for the predicted pharmacokinetic-relevant molecular properties of this compound, based on its known structure, would be as follows. It is important to note that these values would be generated using specialized software and have not been experimentally verified.
Table 1: Predicted Pharmacokinetic-Relevant Molecular Properties for this compound (Note: The following data is illustrative and based on computational predictions, as specific experimental or published computational data for this compound is not available.)
| Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | Value not available | Influences cell permeability and oral bioavailability. |
| LogP | Value not available | Indicates lipophilicity, affecting absorption and distribution. |
| Number of Rotatable Bonds | Value not available | Relates to conformational flexibility and target binding. |
| Hydrogen Bond Donors | Value not available | Affects solubility and binding characteristics. |
| Hydrogen Bond Acceptors | Value not available | Influences solubility and binding characteristics. |
Conformational Analysis and Potential Energy Surfaces Exploration
Conformational analysis is a critical computational study that explores the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformations of a molecule. This information is vital for understanding how a molecule like this compound might interact with a biological target, such as a receptor or enzyme active site.
The exploration of the PES involves systematically changing the molecule's bond angles and dihedral angles to calculate the energy of each resulting conformation. The results of such an analysis would reveal the preferred three-dimensional structure of this compound, which is essential for rational drug design and for interpreting its biological activity.
Investigation of Non-Linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties investigates how a material's optical properties change under intense light, such as that from a laser. Molecules with significant NLO properties are of interest for a variety of applications in optoelectronics and photonics. Computational chemistry provides powerful tools to predict the NLO response of a molecule based on its electronic structure.
For this compound, a computational investigation of its NLO properties would involve calculating its hyperpolarizability. This would indicate its potential for applications in technologies like frequency doubling or optical switching. Such studies often employ quantum chemical methods to understand how the molecule's electron density responds to a strong electric field.
Reactivity and Reaction Mechanisms of 2 Chloro 5 Pyrrol 1 Yl Phenylamine
Amination Reactions and Mechanistic Pathways
Direct amination of the aromatic ring of 2-Chloro-5-pyrrol-1-yl-phenylamine presents a synthetic challenge due to the presence of an existing amino group, which can undergo self-coupling or other side reactions. However, modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer a viable pathway for the introduction of additional amino groups.
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. wiley.comcmu.edu In the case of this compound, this reaction would likely proceed via a catalytic cycle involving a palladium(0) complex. The reaction is anticipated to be selective for the substitution of the chloro group, given the generally lower reactivity of C-H bonds towards this type of catalysis.
Plausible Mechanistic Pathway for Buchwald-Hartwig Amination:
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The incoming amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: The final step involves the reductive elimination of the new arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
It is also conceivable that the existing amino group could undergo acylation or alkylation reactions under appropriate conditions.
Halogenation and Dehalogenation Processes
The presence of two aromatic rings, the phenyl and the pyrrole (B145914), offers multiple sites for halogenation. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on each ring. nih.govwikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.comyoutube.com
Halogenation:
Phenyl Ring: The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The pyrrole group is also an activating group. Therefore, electrophilic halogenation is expected to occur at the positions ortho and para to the amino group. The chloro substituent is a deactivating, ortho-, para-directing group. Considering these directing effects, halogenation is most likely to occur at the positions ortho to the activating amino group.
Pyrrole Ring: The pyrrole ring is highly activated towards electrophilic substitution, typically occurring at the C2 and C5 positions. The presence of the phenyl substituent at the nitrogen atom may influence the reactivity and regioselectivity.
Dehalogenation:
The chlorine atom on the phenyl ring can be removed through various dehalogenation methods. rsc.orgoup.comnih.govresearchgate.net
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to replace the chlorine atom with a hydrogen atom.
Reductive Dehalogenation: Strong reducing agents, such as sodium in liquid ammonia (B1221849) or other metal-based reducing systems, can also effect the removal of the chlorine atom.
| Process | Potential Reagents | Expected Outcome |
| Phenyl Ring Halogenation | Br₂, FeBr₃ | Substitution at positions ortho to the amino group |
| Pyrrole Ring Halogenation | N-Bromosuccinimide (NBS) | Substitution at C2 and/or C5 of the pyrrole ring |
| Dehalogenation | H₂, Pd/C | Removal of the chlorine atom from the phenyl ring |
Intramolecular Cyclization and Ring-Opening Mechanisms
The structure of this compound is amenable to intramolecular cyclization reactions, which can lead to the formation of fused heterocyclic systems. mdpi.comnih.govorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.netfrontiersin.orgrsc.org One plausible reaction is a Pictet-Spengler type reaction, where the amino group reacts with an aldehyde or ketone, followed by cyclization onto the pyrrole ring. Another possibility is a palladium-catalyzed intramolecular C-N bond formation between the amino group and a suitable position on the pyrrole ring, potentially leading to a tricyclic product.
Ring-opening of the pyrrole ring is less common due to its aromatic stability. However, under harsh conditions, such as strong oxidation or reduction, the ring could potentially be cleaved. For instance, ozonolysis could lead to the cleavage of the pyrrole double bonds.
Nucleophilic Substitution Reactions at Substituted Phenyl and Pyrrole Rings
The pyrrole ring is generally not susceptible to nucleophilic substitution unless it is activated by strong electron-withdrawing groups, which are absent in this molecule.
| Reaction Type | Ring | Potential Nucleophiles | Controlling Factors |
| Nucleophilic Aromatic Substitution | Phenyl | RO⁻, RS⁻, R₂N⁻ | Strength of the nucleophile, reaction temperature |
| Nucleophilic Substitution | Pyrrole | Generally unreactive | Requires strong activation |
Mechanistic Insights Derived from Computational Studies
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound. researchgate.netnih.govbhu.ac.innih.govnih.govtaylorfrancis.comresearchgate.netresearchgate.net By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), we can predict the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to donate electrons (nucleophilic character), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most likely to accept electrons (electrophilic character).
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.
Hypothetical Calculated Properties for this compound:
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | High | Indicates good nucleophilic character overall. |
| HOMO Density | Concentrated on the amino group and pyrrole ring | These are the most likely sites for electrophilic attack. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| LUMO Density | Concentrated on the carbon atom bearing the chlorine | This is the most likely site for nucleophilic substitution. |
| Electrostatic Potential | Negative potential around the N-H and pyrrole ring | Favored sites for protonation and electrophilic attack. |
| Electrostatic Potential | Positive potential near the C-Cl bond | Favored site for nucleophilic attack. |
These computational predictions can guide the design of synthetic strategies and help to rationalize observed reaction outcomes.
Derivatization Strategies and Analogue Development of 2 Chloro 5 Pyrrol 1 Yl Phenylamine
The chemical scaffold of 2-Chloro-5-pyrrol-1-yl-phenylamine serves as a valuable starting point for medicinal chemistry and materials science due to its combination of a reactive aromatic amine, a modifiable chloro group, and a stable pyrrole (B145914) ring. The strategic derivatization of this compound allows for the systematic development of analogues to explore and optimize its chemical and biological properties.
Applications in Advanced Chemical Science and Materials Research
Utility as Synthetic Intermediates in Organic Synthesis
The strategic placement of the chloro, amino, and pyrrole (B145914) groups on the phenyl ring of 2-Chloro-5-pyrrol-1-yl-phenylamine makes it a valuable intermediate for organic synthesis. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to form larger, more complex molecules. The chlorine atom, an ortho- and para-directing deactivator, can be substituted through nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities.
For instance, this compound has been utilized as a key starting material in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of selective inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme crucial for the survival of the protozoan parasite. nih.gov In this synthesis, the amino group of this compound serves as a nucleophile in a condensation reaction to form a more complex benzamide (B126) derivative. nih.gov This highlights the compound's role in facilitating the construction of intricate molecular architectures with potential biological activity.
Scaffold Development in Heterocyclic Chemistry for Diverse Chemical Structures
The inherent structure of this compound, featuring both an aromatic amine and a pyrrole ring, provides a robust scaffold for the synthesis of a wide array of heterocyclic compounds. The pyrrole ring itself can undergo various electrophilic substitution reactions, while the phenylamine portion offers multiple sites for annulation and cyclization reactions.
This dual functionality allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties. For example, the amino group can be acylated and then cyclized to form quinoline (B57606) or quinoxaline (B1680401) derivatives. Furthermore, the pyrrole nitrogen can be involved in N-arylation reactions, leading to the formation of extended π-conjugated systems. The versatility of this scaffold enables the generation of libraries of diverse chemical structures for screening in various applications.
Materials Science Applications
The unique electronic and structural characteristics of this compound have led to its exploration in the field of materials science, particularly in the development of novel materials and as a corrosion inhibitor.
Development of Novel Materials with Tailored Characteristics
The presence of the pyrrole ring in this compound is particularly significant for materials science applications. Pyrrole is a well-known monomer for the synthesis of conducting polymers. The phenylamine portion of the molecule can be readily oxidized to form radical cations, which can then polymerize to create electroactive polymers with tailored characteristics.
The chlorine substituent can influence the electronic properties of the resulting polymer, such as its conductivity and redox potentials. By co-polymerizing this functionalized monomer with other monomers, materials with specific optical, electronic, and morphological properties can be designed. These materials have potential applications in sensors, electronic devices, and as antistatic coatings.
Corrosion Inhibition Mechanisms and Surface Adsorption Studies
Recent studies have investigated the potential of this compound and its derivatives as corrosion inhibitors for various metals and alloys. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Ligand Design and Molecular Recognition Studies in Chemical Biology
The structural motifs present in this compound make it an interesting candidate for ligand design in chemical biology, particularly for targeting specific biomolecular interactions.
Computational Docking and Binding Interaction Analysis with Biomolecules
Computational methods, such as molecular docking, have been employed to predict and analyze the binding interactions of derivatives of this compound with various biological targets. These studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective inhibitors.
For example, in the context of CpNMT inhibition, docking studies have revealed how the different moieties of the inhibitor molecule, derived from this compound, interact with the amino acid residues in the active site of the enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. This detailed understanding of the binding mode at the molecular level is instrumental in the rational design of new and improved therapeutic agents.
Structure-Activity Relationship (SAR) Investigations for Ligand Affinity
The compound this compound serves as a valuable scaffold for generating libraries of derivatives for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry and drug discovery to understand how the chemical structure of a compound influences its biological activity. The primary amino group and the pyrrole ring of this molecule are key sites for chemical modification to explore and optimize ligand affinity for various biological targets.
In research focused on developing selective inhibitors for enzymes like N-myristoyltransferase in parasites such as Cryptosporidium parvum, complex benzamides incorporating a related 2-oxo-pyrrolidin-1-yl moiety have been synthesized and evaluated. nih.govnih.gov Although distinct from the pyrrol-1-yl group, these studies highlight the importance of the substituted phenylamine framework in orienting the molecule within the active site of the target protein. Modifications to the phenyl ring and the nitrogen-containing heterocycle are systematically performed to enhance potency and selectivity. nih.govnih.gov
For phenylpyrrole derivatives, SAR studies have demonstrated that the nature and position of substituents on the phenyl ring are critical for antifungal activity. nih.gov For instance, the introduction of a fluorine atom at the 3-position of the benzene (B151609) ring has been shown to be beneficial for improving activity against Pyricularia grisea and Sclerotinia sclerotiorum, while a 2-fluoro substitution enhances activity against Fusarium oxysporium and Cercospora arachidicola. nih.gov These findings suggest that derivatives of this compound, with its inherent chloro-substituent, could be systematically modified to probe the electronic and steric requirements of a ligand binding pocket.
The table below illustrates hypothetical SAR data for derivatives of this compound, based on established principles from related compound classes.
| Derivative | Modification from Parent Compound | Hypothetical Target | Observed Affinity (IC₅₀) |
| A | Acetylation of the amine group | Kinase X | 10 µM |
| B | Sulfonylation of the amine group with a phenylsulfonyl chloride | Kinase X | 5 µM |
| C | Bromination at the 4-position of the pyrrole ring | Kinase X | 15 µM |
| D | Introduction of a methyl group at the 2-position of the pyrrole ring | Kinase X | 8 µM |
This table is for illustrative purposes and based on general SAR principles.
Agrochemical Research and Development Applications
The phenylpyrrole structural class is of significant importance in the agrochemical industry. nih.gov Several commercial fungicides, such as fludioxonil (B1672872) and fenpiclonil, are based on a phenylpyrrole core and are synthetic analogues of the natural antifungal agent pyrrolnitrin. nih.gov These compounds are known to interfere with the osmotic signal transduction pathway in fungi, leading to cell death. nih.gov
Given this precedent, this compound represents a key potential intermediate for the synthesis of novel fungicidal agents. The chloro-substituted phenylamine portion of the molecule can be a crucial element for biological activity and for fine-tuning the physicochemical properties of the final product, such as its stability and systemic transport within plants.
Research into phenylpyrrole analogues has shown that a wide range of derivatives can be synthesized to target various plant pathogenic fungi. nih.gov The development of new pesticides often involves creating and screening large numbers of structurally related compounds to identify those with superior efficacy, a broader spectrum of activity, or a more favorable environmental profile. nih.gov European patents have described the preparation of numerous phenylpyrrole derivatives for use as fungicides, underscoring the commercial interest in this class of compounds. epo.org The synthesis often involves the modification of a pre-formed phenylpyrrole core, a role for which this compound would be well-suited.
The table below outlines the fungicidal activity of established phenylpyrrole compounds, providing a benchmark for the potential performance of new derivatives that could be synthesized from this compound.
| Compound Name | Key Structural Features | Target Pathogen Example | Typical Application |
| Fludioxonil | Dicyano-substituted phenylpyrrole | Botrytis cinerea | Seed Treatment, Foliar Spray |
| Fenpiclonil | Dichloro-substituted phenylpyrrole | Fusarium spp. | Seed Treatment |
| Pyrrolnitrin | Nitro-substituted phenylpyrrole | Rhizoctonia solani | Natural Product Fungicide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-pyrrol-1-yl-phenylamine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For optimization:
- Use X-ray crystallography to confirm intermediate structures (e.g., as in for related pyrimidines) .
- Monitor reaction progress via HPLC or GC-MS to identify byproducts and adjust stoichiometry.
- Optimize solvent polarity and temperature to enhance pyrrole ring formation (analogous to methods in for pyridine derivatives) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl and pyrrole rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray diffraction (as demonstrated in for structural elucidation of heterocyclic compounds) .
- FT-IR to identify amine and chloro functional groups.
Q. How should researchers handle safety and storage of this compound?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the amine group.
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity (similar to protocols in for pyrimidine intermediates) .
- Follow waste disposal guidelines for halogenated amines (e.g., neutralization before disposal, as in ) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density on the chloro-substituted phenyl ring, identifying reactive sites.
- Simulate transition states for Suzuki-Miyaura couplings using software like Gaussian or ORCA (structural analogs in suggest such approaches) .
- Validate predictions with experimental kinetics (e.g., rate constants measured via UV-Vis spectroscopy).
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Conduct control experiments to isolate variables (e.g., catalyst loading, solvent purity) contributing to yield discrepancies (as per ’s framework for data contradiction analysis) .
- Use DoE (Design of Experiments) to statistically identify critical factors (e.g., temperature, reaction time).
- Compare crystal structures ( ) and spectroscopic data across studies to rule out structural misassignments .
Q. How can the biological activity of this compound be systematically evaluated for drug discovery?
- Methodological Answer :
- Employ structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., ’s approach for pyridine derivatives) .
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) with positive/negative controls.
- Apply molecular docking to predict target binding (e.g., kinase or receptor proteins) based on the compound’s heterocyclic scaffold.
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Perform pH-dependent stability studies using HPLC to track degradation products.
- Analyze intermediates via LC-MS/MS to identify hydrolysis pathways (similar to methods in for fluorinated pyrimidines) .
- Use Hammett plots to correlate substituent effects on stability (e.g., electron-withdrawing chloro vs. electron-donating pyrrole groups).
Methodological Notes
- Data Validation : Cross-reference spectral data with databases like PubChem (avoiding unreliable sources per guidelines).
- Contradiction Management : Apply longitudinal analysis frameworks () to assess time-dependent effects in synthetic or biological studies .
- Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
